3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

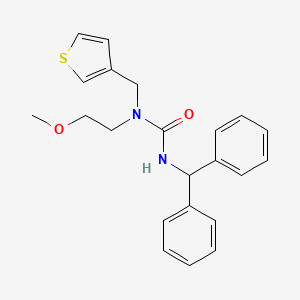

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- CAS Number : 1219842-31-5

The compound features a urea moiety attached to a thiophene ring and a benzhydryl group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring enhances its electron-donating properties, facilitating interactions through:

- Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The benzhydryl moiety provides hydrophobic character, promoting binding to lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : The aromatic systems can engage in π-π stacking interactions, further stabilizing the compound's binding to biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antidepressant Effects : Similar compounds have demonstrated activity as dopamine and norepinephrine reuptake inhibitors (DNRIs), which are crucial for mood regulation. For instance, structural analogs have shown significant inhibition of the uptake of neurotransmitters such as dopamine (DAT) and serotonin (SERT) .

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines by inducing apoptosis. This is potentially mediated through the modulation of signaling pathways involving p53 .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against mitochondrial dysfunction, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Propriétés

IUPAC Name |

3-benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-26-14-13-24(16-18-12-15-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,17,21H,13-14,16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHZUBWBACCIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.